Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Description
Chemical Identity and Classification
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate belongs to the broader class of piperidine derivatives, which constitute one of the most important families of nitrogen-containing heterocycles in medicinal chemistry and organic synthesis. The compound is formally classified as a substituted piperidine-4-carboxylic acid ethyl ester, where the nitrogen atom of the piperidine ring is substituted with a 2-formylphenyl group. This classification places it within the category of aromatic aldehyde-substituted piperidines, a subclass that has gained considerable attention due to the presence of both electrophilic and nucleophilic reactive centers within the same molecular framework.
The molecular formula C₁₅H₁₉NO₃ indicates the presence of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 261.32 grams per mole. The compound exhibits a moderate degree of molecular complexity, with a polar surface area of 46.61 square angstroms and a calculated logarithmic partition coefficient of 2.34360, suggesting favorable characteristics for biological membrane permeability. The structural architecture incorporates three distinct functional domains: the piperidine ring system serving as the central scaffold, the formyl-substituted aromatic ring providing electrophilic reactivity, and the ethyl ester moiety contributing to the compound's stability and synthetic accessibility.
Table 1: Physical and Chemical Properties of this compound
The compound's InChI identifier XYGFKYRHCMLPNU-UHFFFAOYSA-N and SMILES notation CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O provide standardized representations for computational chemistry applications and database searches. The European Community number 810-545-3 and DSSTox Substance identifier DTXSID30383974 further establish its regulatory and toxicological database presence.
Historical Context and Discovery
The development of this compound can be traced to the broader historical evolution of piperidine chemistry, which began in the early nineteenth century with the isolation of piperidine from pepper alkaloids. The systematic exploration of substituted piperidine derivatives gained momentum in the mid-twentieth century as pharmaceutical research expanded into heterocyclic chemistry for drug discovery applications. The specific compound under discussion was first documented in chemical databases in 2005, with its initial creation date recorded as July 19, 2005, in the PubChem database.
The synthetic pathway leading to this compound likely emerged from efforts to combine the pharmacologically relevant piperidine core with aromatic aldehyde functionalities, a combination that offers multiple sites for chemical modification and biological interaction. The incorporation of the formyl group onto the phenyl ring represents a strategic design choice, as aldehydes serve as versatile synthetic intermediates capable of participating in condensation reactions, reductive aminations, and other carbon-carbon bond forming processes. The presence of the ethyl ester functionality reflects the common practice in medicinal chemistry of using ester derivatives to improve synthetic accessibility and potentially modulate biological properties.
The compound's entry into commercial availability through various chemical suppliers indicates its recognition as a valuable research tool and synthetic intermediate. The MFCD number MFCD00662563 assigned by Molecular Design Limited provides a unique identifier for inventory and purchasing systems across the chemical industry. This systematized approach to compound cataloging reflects the maturation of chemical informatics and the increasing importance of standardized chemical identification in research and development activities.
Significance in Organic Chemistry Research
This compound holds significant importance in contemporary organic chemistry research due to its multifaceted reactivity profile and potential as a synthetic building block. The compound exemplifies the principle of functional group compatibility, where multiple reactive sites coexist within a single molecular framework without compromising structural integrity. This characteristic makes it particularly valuable for complex synthetic transformations and multi-step synthetic sequences commonly employed in natural product synthesis and pharmaceutical development.
The piperidine ring system present in this compound represents one of the most prevalent structural motifs in pharmaceutical chemistry, appearing in numerous approved drugs and clinical candidates. Recent research has demonstrated that piperidine derivatives can undergo various synthetic transformations, including intramolecular cyclization reactions, radical-mediated processes, and metal-catalyzed coupling reactions. The specific substitution pattern in this compound provides opportunities for stereoselective synthesis and the construction of complex polycyclic architectures through cascade reactions and domino processes.
The formyl group positioned on the aromatic ring serves as a key reactive center for numerous synthetic transformations. Aldehydes are known to participate in Knoevenagel condensations, Michael additions, and various cyclization reactions that can lead to the formation of additional ring systems. The strategic placement of this electrophilic center adjacent to the piperidine nitrogen allows for potential intramolecular reactions and the formation of bridged or fused ring systems. Such transformations are particularly relevant in the synthesis of alkaloid natural products and their synthetic analogs.
The ester functionality contributes to the compound's synthetic versatility by providing opportunities for hydrolysis, transesterification, and reduction reactions. These transformations can be employed to modify the compound's physical properties, introduce additional functional groups, or serve as protective group manipulations in complex synthetic sequences. The ethyl ester specifically offers a balance between synthetic accessibility and stability, making it suitable for various reaction conditions commonly encountered in organic synthesis.
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The primary name begins with "ethyl," indicating the alkyl group attached to the carboxylate oxygen, followed by the description of the piperidine ring system and its substituents. The number "1" specifies the position of the formylphenyl substituent on the piperidine nitrogen, while "4" indicates the position of the carboxylate group on the piperidine ring.
The parenthetical designation "(2-formylphenyl)" provides precise information about the aromatic substituent, where "2" indicates the ortho position of the formyl group relative to the point of attachment to the piperidine nitrogen. This level of specificity is crucial for distinguishing this compound from its positional isomers, such as the para-substituted analog ethyl 1-(4-formylphenyl)piperidine-4-carboxylate, which bears the CAS number 85345-11-5.
Table 2: Nomenclature Variations and Synonyms
The Chemical Abstracts Service name "4-Piperidinecarboxylic acid, 1-(2-formylphenyl)-, ethyl ester" reflects the indexing conventions used in chemical databases, where the parent structure (piperidinecarboxylic acid) is stated first, followed by substituent descriptions. This naming approach facilitates systematic searching and cross-referencing within chemical literature databases. The alternative descriptive name "2-[4-(Ethoxycarbonyl)piperidin-1-yl]benzaldehyde" emphasizes the compound from the perspective of the substituted benzaldehyde, highlighting the piperidine moiety as a substituent on the aromatic ring.
The systematic naming conventions also account for stereochemical considerations, although this particular compound does not contain defined stereogenic centers. However, the piperidine ring adopts preferred conformations that may influence its chemical reactivity and biological activity. The chair conformation typically adopted by piperidine rings results in axial and equatorial orientations for substituents, which can affect the compound's three-dimensional structure and its interactions with other molecules.
Properties
IUPAC Name |
ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFKYRHCMLPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383974 | |
| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259683-56-2 | |
| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-formylphenyl)piperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-carboxyphenyl)piperidine-4-carboxylic acid.
Reduction: Ethyl 1-(2-hydroxyphenyl)piperidine-4-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate serves as a scaffold for developing new pharmaceuticals targeting various biological pathways. Its structural characteristics allow it to interact with specific receptors and enzymes, making it a candidate for drug development.
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Studies have shown that similar compounds can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .
- Anticancer Potential : Compounds with structural similarities have been investigated for their ability to inhibit sphingosine kinase 1 (SphK1), indicating possible applications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- PDE4 Inhibition Studies : In vitro studies demonstrated that compounds similar to this one significantly reduced pro-inflammatory cytokine production in models of COPD .
- SphK1 Inhibitor Development : Research focused on identifying new SphK1 inhibitors revealed promising results for compounds with structural similarities, indicating potential anticancer applications .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., 4-methylbenzyl in 3e) enhance reaction efficiency (76.6% yield) compared to electron-withdrawing groups (e.g., 2-chlorobenzyl in 3d, 60.6% yield) .
- Structural Similarity : Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate shares 78% structural similarity with the target compound, indicating possible overlap in synthetic or pharmacological applications .
Commercial and Industrial Relevance
- Market Availability: this compound is listed by suppliers like Santa Cruz Biotechnology (sc-358140) and CymitQuimica (Ref: 10-F212321), with prices ranging from $192–$625 per gram .
- Applications :
Biological Activity
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biochemical interactions, pharmacological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a piperidine ring, which is known for its role in various biological activities, and a formyl group that may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 273.32 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The mechanism of action of this compound involves its interaction with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This compound may inhibit or activate enzymes involved in metabolic pathways, leading to significant biological effects.
Biochemical Pathways
- Enzyme Interaction : this compound interacts with enzymes crucial for metabolic processes, modulating their catalytic functions.
- Cell Signaling : It influences cell signaling pathways, gene expression, and cellular metabolism, which may lead to altered production of key metabolites.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antidepressant Effects : Certain piperidine derivatives are studied for their antidepressant potential, suggesting that this compound may influence mood-regulating pathways.
- Neuroprotective Effects : Given the structure's similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases .
Pharmacokinetics
This compound is characterized by:
- Absorption : High gastrointestinal absorption suggests it can be effectively administered orally.
- Distribution : The compound is likely to cross the blood-brain barrier due to its lipophilic nature, which is crucial for central nervous system activity .
- Metabolism : Preliminary studies indicate that it may undergo metabolic transformations that can affect its pharmacological profile.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives of piperidine compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was included in the screening process, yielding promising results.
- Neuropharmacological Assessment : Research focusing on piperidine derivatives highlighted their potential as neuroprotective agents. This compound was evaluated for its ability to mitigate oxidative stress in neuronal cells, showing protective effects against neurotoxicity .
- Inhibition Studies : In vitro studies indicated that this compound could inhibit specific metabolic enzymes involved in neurotransmitter synthesis, suggesting a mechanism for its antidepressant-like effects .
Q & A
Q. What are the common synthetic routes for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via multi-step pathways involving piperidine derivatives. For example, ethyl piperidine-4-carboxylate can undergo nucleophilic substitution with 2-chloroethyl or 2-bromoethyl reagents, followed by formylation or coupling reactions. A key intermediate, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is prepared by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) in solvents like THF or acetonitrile . Intermediate validation includes LC-MS for purity (>98%) and H/C NMR to confirm substitution patterns. For example, the ester carbonyl signal typically appears at ~170 ppm in C NMR .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular ions (e.g., [M+H] at m/z 410.1931 for derivatives) and fragmentation pathways (e.g., loss of CHNO or CHO groups) .
- NMR Spectroscopy : H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for formylphenyl groups) and piperidine ring protons (δ 1.5–3.5 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized for the esterification of piperidine-4-carboxylic acid derivatives?
- Methodological Answer : Esterification of piperidine-4-carboxylic acid with ethanol is catalyzed by HCl gas, followed by sodium carbonate neutralization. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Catalyst Loading : 1.2–1.5 equivalents of HCl minimizes residual acid.
- Work-up : Ethanol removal via rotary evaporation and extraction with ethyl acetate improves yield (>85%) . Contradictions in yield between batches often arise from incomplete neutralization or solvent polarity effects, resolved by adjusting NaCO equivalents .
Q. How can contradictions in spectral data (e.g., 1^11H NMR splitting patterns) between synthetic batches be resolved?
- Methodological Answer : Discrepancies in splitting patterns often stem from rotational isomers or solvent effects. For example:
- Dynamic NMR : Heating the sample to 50°C in DMSO-d can coalesce split peaks caused by slow conformational exchange.
- Solvent Screening : Repeating NMR in CDCl vs. DMSO-d clarifies solvent-induced shifts.
- X-ray Crystallography : Resolves ambiguities by confirming solid-state conformation, as shown for ethyl 4-hydroxy-2,6-diphenyl derivatives .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Replace the formyl group with hydrazone or sulfonamide moieties to enhance solubility and target binding. For example, coupling with 4-sulfamoylbenzoic acid via EDCI/HOBt yields hydrazidopiperidinocarbonylbenzenesulfonamides .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF at the phenyl ring) to modulate metabolic stability. Derivatives like ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate show improved pharmacokinetic profiles .
- Fragment-Based Screening : Use SPR or MST assays to identify high-affinity fragments binding to targets like acetylcholine receptors, guided by docking studies with piperidine scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
